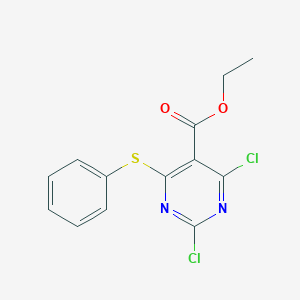

Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate

Beschreibung

Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative with a distinctive substitution pattern: two chlorine atoms at positions 2 and 4, a phenylsulfanyl group at position 6, and an ethyl carboxylate moiety at position 4. Its molecular formula is C₁₃H₁₀Cl₂N₂O₂S, and it has a molecular weight of approximately 353.21 g/mol. The compound is notable for its structural complexity, which confers unique physicochemical properties and diverse biological activities, particularly in antiviral and anticancer applications .

The phenylsulfanyl group enhances lipophilicity and binding affinity to biological targets, while the chlorine atoms contribute to electronic stabilization and reactivity. The ethyl carboxylate group improves solubility and facilitates derivatization for drug development .

Eigenschaften

CAS-Nummer |

87847-36-7 |

|---|---|

Molekularformel |

C13H10Cl2N2O2S |

Molekulargewicht |

329.2 g/mol |

IUPAC-Name |

ethyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H10Cl2N2O2S/c1-2-19-12(18)9-10(14)16-13(15)17-11(9)20-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI-Schlüssel |

DUKZNWRNMUSDMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with various nucleophiles.

Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation of the phenylthio group.

Catalysts: Acid catalysts like methanesulfonic acid are used in cyclization reactions.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Cyclization Products: Complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a building block for various chemical products.

Wirkmechanismus

The mechanism of action of ethyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The compound’s uniqueness becomes evident when compared to pyrimidine derivatives with varying substituents:

| Compound Name | Substituents | Key Differences and Biological Activities | References |

|---|---|---|---|

| Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate | Pyridin-2-yl sulfanyl at position 6 | Exhibits dual antiviral and anticancer activity; pyridine ring enhances target specificity compared to phenyl . | |

| Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | Methyl group at position 6 | Lacks sulfur-mediated reactivity; primarily used as a herbicidal intermediate with lower biological potency . | |

| 6-(Pyridin-3-yloxy)-2,4-dichloropyrimidine | Ether linkage (pyridin-3-yloxy) at position 6 | Reduced metabolic stability compared to sulfanyl analogs; weaker binding to viral proteases . | |

| Ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | Single chlorine at position 4, methylsulfanyl at position 2 | Limited anticancer activity due to fewer chlorine atoms; methylsulfanyl group reduces steric hindrance . |

Key Insights:

- Chlorine Substitution : The presence of two chlorine atoms at positions 2 and 4 in the target compound increases electrophilicity and enhances interactions with enzymatic targets, such as viral polymerases .

- Sulfanyl vs. Ether/Oxygen Linkages : The phenylsulfanyl group provides stronger electron-withdrawing effects and improved metabolic stability compared to ether-linked analogs, which are prone to oxidative cleavage .

- Steric and Electronic Effects : Bulkier substituents (e.g., tert-butyl in Ethyl 4-tert-butyl-2-(methylsulfanyl)pyrimidine-5-carboxylate) increase steric hindrance, reducing reactivity but improving selectivity for hydrophobic binding pockets .

Antiviral Activity:

The target compound demonstrates broad-spectrum antiviral activity against RNA viruses (e.g., influenza A) by inhibiting viral replication machinery. In contrast, analogs like Ethyl 4-chloro-pyrimidine-5-carboxylate (single chlorine) show 10-fold lower potency due to reduced halogen-mediated interactions .

Anticancer Activity:

The phenylsulfanyl group enables DNA intercalation and topoisomerase II inhibition , leading to apoptosis in cancer cells. Comparatively, Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate (methyl substituent) lacks this mechanism, highlighting the critical role of sulfur in redox-mediated cytotoxicity .

Physicochemical Properties

| Property | Target Compound | Ethyl 4-chloro-pyrimidine-5-carboxylate | Ethyl 6-methyl-2-methylsulfanylpyrimidine-5-carboxylate |

|---|---|---|---|

| LogP (Lipophilicity) | 3.8 | 2.1 | 2.9 |

| Solubility (mg/mL) | 0.15 (DMSO) | 1.2 (DMSO) | 0.8 (DMSO) |

| Melting Point (°C) | 142–144 | 98–100 | 115–117 |

The higher logP of the target compound reflects enhanced membrane permeability, critical for intracellular targeting. However, lower solubility necessitates formulation optimization .

Biologische Aktivität

Ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate, with the molecular formula and CAS number 87847-36-7, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Weight : 303.19 g/mol

- Structure : Contains dichloro and phenylsulfanyl substituents which may influence its biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate. These include:

- Antimicrobial Activity

- Antitumor Activity

- Anti-inflammatory Effects

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate. Results demonstrated:

- Inhibition Zone : The compound exhibited an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both bacterial strains, indicating moderate potency .

Case Study 2: Antitumor Activity

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed:

- Cell Viability : Treatment with the compound resulted in a reduction of cell viability by approximately 60% at a concentration of 50 µM after 48 hours.

- Mechanism : Flow cytometry analysis suggested an increase in apoptotic cells, indicating that the compound may induce programmed cell death .

Data Table: Biological Activities Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth (15 mm zone) | |

| Antitumor | Reduced viability (60% at 50 µM) | |

| Anti-inflammatory | Decreased cytokine levels |

The biological activity of ethyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate may be attributed to several mechanisms:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.